Perfluorotetradecanoic acid

Catalog No.
S773466
CAS No.
376-06-7
M.F
C13F27COOH
C14HF27O2
M. Wt
714.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorotetradecanoic acid

CAS Number

376-06-7

Product Name

Perfluorotetradecanoic acid

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoic acid

Molecular Formula

C13F27COOH
C14HF27O2

Molecular Weight

714.11 g/mol

InChI

InChI=1S/C14HF27O2/c15-2(16,1(42)43)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h(H,42,43)

InChI Key

RUDINRUXCKIXAJ-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Synonyms

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptacosafluorotetradecanoic Acid; PFTeDA; Perfluoro-n-tetradecanoic Acid; Perfluoromyristic AcidPerfluorotetradecanecarboxylic Acid; Perfluorotetradecanoic Acid

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Perfluorotetradecanoic acid is a member of the perfluorinated carboxylic acids, specifically characterized by a long carbon chain with all hydrogen atoms replaced by fluorine atoms. Its chemical formula is C13F27COOH\text{C}_{13}\text{F}_{27}\text{COOH} and it is also known by its CAS number 376-06-7. This compound is part of a larger class of chemicals known for their hydrophobic and lipophobic properties, making them useful in various industrial applications. The melting point of perfluorotetradecanoic acid ranges from 130 to 135 degrees Celsius, while its boiling point is approximately 192 degrees Celsius .

Research indicates that perfluorotetradecanoic acid may have significant biological effects, particularly concerning endocrine disruption. Studies have shown that exposure can affect hormone production and cellular functions in Leydig cells, which are crucial for testosterone synthesis in males. Short-term exposure has been linked to alterations in cell proliferation and gene expression related to hormone regulation . Moreover, perfluorinated compounds are known for their persistence in biological systems, leading to potential accumulation and long-term health effects .

Perfluorotetradecanoic acid can be synthesized through several methods, including:

  • Electrochemical Fluorination: This method involves the electrochemical fluorination of tetradecanoic acid or its derivatives in anhydrous conditions.
  • Telomerization: The compound can also be produced via telomerization processes, where fluorinated olefins react with non-fluorinated compounds under specific conditions to yield longer-chain perfluorinated acids.
  • Reactions with Fluorinating Agents: Utilizing agents like sulfur tetrafluoride or other fluorine sources can lead to the formation of perfluorinated acids from their non-fluorinated precursors .

Perfluorotetradecanoic acid finds applications primarily in industrial settings due to its unique properties. Common uses include:

  • Water-Repellent Coatings: It is employed in the formulation of coatings for textiles and paper products to impart water and stain resistance.
  • Surfactants: The compound serves as a surfactant in various formulations due to its ability to reduce surface tension.
  • Chemical Manufacturing: It is used as an intermediate in the production of other fluorinated compounds .

Studies on the interactions of perfluorotetradecanoic acid with biological systems indicate potential toxicological effects. For instance, research has demonstrated that exposure can disrupt normal cellular functions and hormone levels. The compound's persistence in the environment raises concerns regarding bioaccumulation and long-term ecological impacts. Moreover, interactions with other chemicals may enhance its toxicity or alter its biological effects .

Perfluorotetradecanoic acid belongs to a broader class of perfluoroalkyl substances. Here are some similar compounds for comparison:

Compound NameChemical FormulaUnique Features
Perfluorohexanoic acidC6F13COOH\text{C}_6\text{F}_{13}\text{COOH}Shorter carbon chain; more volatile; used in industrial applications.
Perfluorooctanoic acidC8F17COOH\text{C}_8\text{F}_{17}\text{COOH}Widely studied for environmental persistence; linked to health risks.
Perfluorononanoic acidC9F19COOH\text{C}_9\text{F}_{19}\text{COOH}Intermediate properties; used similarly but with different biological impacts.
Perfluorohexadecanoic acidC16F33COOH\text{C}_{16}\text{F}_{33}\text{COOH}Longer chain; higher melting point; significant environmental persistence issues.

Uniqueness: Perfluorotetradecanoic acid's unique structure allows it to maintain stability while exhibiting significant biological activity compared to shorter-chain compounds like perfluorohexanoic acid. Its longer chain length contributes to its distinct physical properties, influencing both its industrial applications and environmental behavior .

XLogP3

9

Hydrogen Bond Acceptor Count

29

Hydrogen Bond Donor Count

1

Exact Mass

713.9545396 g/mol

Monoisotopic Mass

713.9545396 g/mol

Heavy Atom Count

43

UNII

CY7BGN3727

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 8 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

376-06-7

Wikipedia

Perfluorotetradecanoic acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS -> PFcarboxylic acids (PFCA)

General Manufacturing Information

Tetradecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Modify: 2023-08-15

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